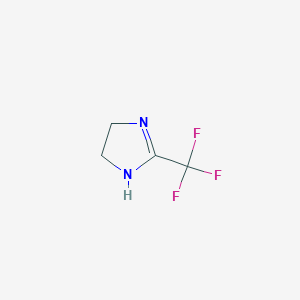

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole

Description

Propriétés

IUPAC Name |

2-(trifluoromethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2/c5-4(6,7)3-8-1-2-9-3/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVDOFRZQWMSLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292456 | |

| Record name | 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2794-20-9 | |

| Record name | NSC82757 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the reaction of imidazole with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems, such as palladium or copper catalysts, can enhance the efficiency of the trifluoromethylation reaction .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Trifluoromethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the compound into different hydrogenated forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has shown that derivatives of imidazole, including 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole, exhibit notable antimicrobial properties. For instance, compounds synthesized with this core structure have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Jain et al. reported that certain derivatives demonstrated significant antibacterial activity when evaluated using the cylinder well diffusion method, with some compounds outperforming standard antibiotics like Norfloxacin .

Antihypertensive Effects

Navarrete-Vazquez et al. investigated the antihypertensive potential of imidazole derivatives in spontaneously hypertensive rats. Their study highlighted that specific substitutions on the imidazole ring enhanced vasorelaxant effects, as summarized in the following table:

| Compound | R1 | R2 | R3 | R4 | EC50 (μM) | E max (%) |

|---|---|---|---|---|---|---|

| 67a | -CF3 | -H | -H | -H | 369.37 ± 10.2 | 91.2 ± 1.18 |

| 67b | -CF3 | -OMe | -H | -H | 210.33 ± 11.3 | 75.14 ± 33.5 |

| ... | ... | ... | ... | ... | ... | ... |

This table illustrates the effectiveness of various compounds in inducing vasorelaxation, indicating their potential as therapeutic agents for hypertension .

Insecticidal Properties

A recent study highlighted the insecticidal activities of novel imidazole derivatives against agricultural pests such as Spodoptera frugiperda and Mythimna separata. Compounds derived from the trifluoromethylated imidazole exhibited mortality rates exceeding 90% against these pests at specific concentrations, suggesting their potential as effective insecticides in crop protection .

Fungal Resistance

In addition to insecticidal properties, these compounds have also demonstrated antifungal activities. For example, several derivatives showed inhibition rates against Botrytis cinerea that were comparable to or exceeded those of established fungicides like tebuconazole. The efficacy of these compounds positions them as promising candidates for developing new antifungal agents .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied, with several compounds showing cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer). In vitro tests revealed that specific derivatives achieved inhibition rates ranging from 40% to over 64% at low concentrations, indicating their viability as anticancer agents .

Mécanisme D'action

The mechanism by which 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Bioactivity Comparison of Selected Imidazole Derivatives

*Estimated based on structural analogs.

Physicochemical Properties

- The -CF₃ group increases acidity (pKa ~6–7) compared to 2-(methylthio)-4,5-dihydro-1H-imidazole (pKa ~8–9), enhancing solubility in polar solvents .

- Hydrogen bonding patterns: The trifluoromethyl group reduces basicity at the imidazole nitrogen, altering hydrogen-bond donor capacity compared to analogs like N-(2-chloro-5-(trifluoromethyl)phenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride, where the -NH group participates in strong intermolecular interactions .

Key Research Findings

- Pharmacophore Relevance : The 4,5-dihydro-1H-imidazole moiety is critical in substrates of drug/proton antiporters, as seen in clonidine analogs. However, its absence in some pharmacophore models (e.g., P2 in ) suggests substituent-dependent transport mechanisms .

- Thermodynamic Stability : Derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher thermal stability than those with electron-donating groups (e.g., -OCH₃), as confirmed by differential scanning calorimetry .

Activité Biologique

2-(Trifluoromethyl)-4,5-dihydro-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves condensation reactions with aldehydes or ketones. The trifluoromethyl group significantly influences the electronic properties of the molecule, which can enhance its reactivity and interaction with biological targets.

Anti-inflammatory Activity

Research has indicated that compounds containing the imidazole structure often exhibit anti-inflammatory properties. For instance, derivatives of imidazole have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have shown that certain imidazole derivatives can effectively inhibit COX-1 and COX-2 activities, which are key targets for anti-inflammatory drugs .

Table 1: COX Inhibition Activity of Imidazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Indomethacin | 0.21 | 2.60 |

| Compound A | 19.45 | 42.1 |

| Compound B | 26.04 | 31.4 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial activity of imidazole derivatives has also been extensively studied. Compounds similar to this compound have shown promising results against various microbial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

Case Studies

- In Vitro Studies : A study evaluated the anti-inflammatory effects of several imidazole derivatives, including those with trifluoromethyl substitutions. The results indicated significant inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins in cellular models .

- Molecular Docking Studies : Computational studies using molecular docking have suggested that this compound can interact effectively with specific protein targets involved in inflammatory responses. These studies provide insights into the binding affinities and potential efficacy of this compound as an anti-inflammatory agent .

- Clinical Relevance : The trifluoromethyl group has been associated with enhanced bioavailability and potency in several FDA-approved drugs. This suggests that compounds like this compound may possess similar advantages in therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in imidazole derivatives has been linked to increased lipophilicity and improved interaction with biological targets. SAR studies indicate that modifications to the imidazole ring can lead to variations in biological activity, emphasizing the importance of this functional group in drug design .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(trifluoromethyl)-4,5-dihydro-1H-imidazole and its derivatives under transition-metal-free conditions?

Methodological Answer: A base-promoted approach using amidines and ketones has been demonstrated for synthesizing spiro-fused derivatives. Key steps include optimizing reaction temperature (80–100°C) and using KOH in DMSO, achieving yields up to 85%. For substituted derivatives, condensation of aldehydes with diamines followed by cyclization under acidic conditions is effective, with substituent compatibility verified via systematic screening .

Q. How can X-ray crystallography using SHELX software validate the molecular structure of this compound?

Methodological Answer: SHELXL refinement enables precise determination of bond lengths and angles, particularly for the trifluoromethyl group. High-resolution data (>1.0 Å) and PART instructions to handle CF3 disorder are critical. Validation via R1 values <0.05 and comparison with DFT-optimized structures enhance reliability .

Q. Which analytical techniques are essential for assessing purity and stability in pharmaceutical research?

Methodological Answer: Use HPLC (MeCN/water with 0.1% TFA) for impurity separation and LCMS (C18 columns) to confirm molecular weight. Purity >98% is validated via diode-array UV spectra. Stability studies under acidic/oxidative conditions monitored by 1H NMR track decomposition pathways .

Q. How can researchers confirm the presence of the trifluoromethyl group via spectroscopic methods?

Methodological Answer: 19F NMR (376 MHz) shows characteristic triplets (J = 10–12 Hz). IR spectroscopy detects C-F stretches at 1150–1250 cm⁻¹. XPS confirms fluorine content (F1s peak ~689 eV). NOESY NMR correlates CF3 protons with adjacent groups .

Advanced Research Questions

Q. How does DFT modeling contribute to understanding reaction mechanisms involving this compound?

Methodological Answer: DFT (B3LYP/6-311++G**) models transition states and thermodynamic stability. For copper(II) complex formation, a two-step mechanism (ligand coordination followed by electron transfer) is revealed. Solvent effects (PCM model) and dispersion corrections improve agreement with experimental kinetics .

Q. How should researchers address conflicting NMR and LCMS data when synthesizing derivatives?

Methodological Answer: Contradictions arise from diastereomers or residual solvents. Strategies include:

Q. What strategies optimize the synthesis of spiro-fused derivatives?

Methodological Answer: Use bicyclic ketones with electron-withdrawing groups to enhance electrophilicity. Microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20%. Chiral resolution via SFC (amylose columns) achieves enantiomeric excess >99% .

Q. How to design experiments to study interactions with I2-imidazoline receptors?

Methodological Answer: Radioligand binding assays using [3H]-2-(2-(o-tolyl)vinyl)-4,5-dihydro-1H-imidazole (Ki = 3.7 nM) quantify affinity. PET probes with 18F-labeled analogs enable in vivo imaging. Molecular docking (AutoDock Vina) identifies binding residues, validated by mutagenesis .

Key Methodological Notes

- Synthesis: Transition-metal-free routes reduce cost and toxicity, with base-promoted cyclization being robust .

- Characterization: SHELX and DFT synergize to resolve structural ambiguities .

- Analytics: LCMS and NMR require rigorous optimization to handle fluorinated compounds’ complexity .

- Biological Studies: Radiolabeling and computational modeling bridge in vitro and in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.